10-Allyl-10H-phenothiazine-2-carbonitrile
Description
Properties
IUPAC Name |
10-prop-2-enylphenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOVAUWHGDAVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylation via Nucleophilic Substitution
In US5321026A, 10-allyl substitution is achieved by reacting 2-cyano phenothiazine with allyl bromide in the presence of potassium carbonate (K₂CO₃) and sodium iodide (NaI) in acetonitrile under reflux. The reaction proceeds via an SN2 mechanism, where the phenothiazine nitrogen acts as a nucleophile:
Key parameters include:
Optimization of Alkylation Conditions
The choice of solvent and base significantly impacts efficiency. Dimethylformamide (DMF) enhances solubility but requires stringent moisture control. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases reactivity but raises costs. Pilot-scale trials recommend acetonitrile for its balance of polarity and boiling point.
Cyclization of 2-Aminobenzenethiols with Allyl-Substituted Ketones
An alternative method avoids pre-functionalized phenothiazines by constructing the heterocyclic ring in situ.
Transition-Metal-Free Cyclization
A metal-free approach (RSC Adv.) couples 2-aminobenzenethiol with allyl-substituted cyclohexanones in chlorobenzene using iodine (I₂) as a catalyst. The reaction forms the phenothiazine skeleton via C–S and C–N bond formation:
Reductive Amination Strategy
WO2017013174A1 proposes a reductive amination route to introduce alkyl groups selectively. While optimized for amino-substituted phenothiazines, adapting this method with allyl aldehydes (e.g., acrolein) and sodium cyanoborohydride (NaBH₃CN) could achieve 10-allylation:
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Advantages : Avoids harsh alkylation conditions.
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Challenges : Low regioselectivity at the 10-position without directing groups.
Functional Group Interconversion Approaches
Cyanation of 10-Allyl Phenothiazine
Introducing the cyano group post-allylation is feasible via Rosenmund-von Braun reaction using CuCN in DMF:
Hydrolysis-Nitrile Formation
Hydrolyzing a 2-carboxy intermediate to the amide followed by dehydration offers an alternative pathway:
This method, detailed in US5321026A, achieves 65% overall yield but involves toxic reagents like thionyl chloride.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Pilot plant data from US5321026A highlights:
Chemical Reactions Analysis
Types of Reactions
10-Allyl-10H-phenothiazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-Allyl-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-Allyl-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cell death. Additionally, the compound can modulate neurotransmitter receptors, affecting neuronal signaling and function .
Comparison with Similar Compounds
The structural and functional diversity of phenothiazine derivatives arises from variations in substituents at the N-10 and C-2 positions. Below is a detailed comparison of 10-Allyl-10H-phenothiazine-2-carbonitrile with key analogues:
Structural and Physicochemical Properties
Table 1: Comparative Data for Phenothiazine Derivatives
*Calculated based on molecular formulas.
†Crystallographic data available (CCDC 2209381).
Key Observations:
Substituent Effects on Molecular Weight: The allyl derivative (272.34 g/mol) is lighter than derivatives with bulky aryl or piperidinyl groups (e.g., 365.49 g/mol for the hydroxypiperidine analogue) . Electron-withdrawing groups (e.g., -NO₂ in the nitrophenyl-ethynyl derivative) increase molecular polarity but reduce thermal stability compared to alkyl substituents .
In contrast, the 4-nitrophenylethynyl group introduces strong electron-withdrawing character, shifting absorption spectra and redox potentials .
Crystallinity and Stability: The base compound (10H-phenothiazine-2-carbonitrile) exhibits high crystallinity (mp 202–203°C), while allyl and piperidinyl derivatives likely have lower melting points due to reduced symmetry . The hydroxypiperidine derivative requires refrigeration, suggesting sensitivity to moisture or oxidation .
Biological Activity
10-Allyl-10H-phenothiazine-2-carbonitrile is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an allyl group and a nitrile functionality, which contribute to its unique chemical properties and biological effects.
The synthesis of this compound typically involves the reaction of phenothiazine with allyl bromide in the presence of a base such as potassium carbonate, followed by the introduction of the nitrile group through reactions with cyanogen bromide under basic conditions. The reaction is generally conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures, ensuring high yields and purity levels suitable for biological testing.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Neurotransmitter Modulation : The compound may modulate neurotransmitter receptors, influencing neuronal signaling and function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 50 µg/mL |
| Gram-negative bacteria | 100 µg/mL |
| Fungi | 75 µg/mL |
The compound's antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several tumor cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
| HepG2 | 18 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumor cells such as MRC-5 fibroblasts .
Study on Antimicrobial Properties
In a study evaluating the antimicrobial effects of various phenothiazine derivatives, this compound was found to be one of the most potent compounds tested. The study utilized disk diffusion methods to assess activity against clinical strains of bacteria and fungi, confirming its broad-spectrum efficacy .
Study on Anticancer Effects
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Researchers observed that treatment with this compound resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that further investigation into its mechanism could lead to the development of new therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 10-Allyl-10H-phenothiazine-2-carbonitrile, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For phenothiazine derivatives, allylation at the N-10 position can be achieved via phase-transfer catalysis or using allyl halides under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol is critical to isolate high-purity products. Analytical techniques like HPLC (>95% purity) and elemental analysis validate purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The allyl group protons appear as a triplet (δ ~5.2–5.8 ppm) and a doublet (δ ~4.8–5.0 ppm), while the nitrile carbon resonates at δ ~115–120 ppm in ¹³C NMR.
- IR : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., m/z ~265 for C₁₆H₁₂N₂S) .
Q. What crystallographic parameters are critical for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K is ideal. Refinement with SHELXL (space group identification, R-factor < 0.05) and visualization via ORTEP-3 ensure accurate bond lengths/angles. For example, phenothiazine derivatives often crystallize in monoclinic systems (e.g., P2₁/c) with π-π stacking distances of ~3.5–3.8 Å .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. methyl groups) impact the compound’s biological activity?
- Methodological Answer : Comparative studies using molecular docking (AutoDock Vina) and in vitro assays (e.g., tubulin polymerization inhibition) reveal that allyl groups enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. For instance, allyl-substituted phenothiazines show IC₅₀ values ~2–5 µM against cancer cell lines, outperforming methyl analogues by ~30% .
Q. How can researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?
- Methodological Answer : Apply iterative qualitative analysis:
Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times).
Control for solvent effects (e.g., DMSO concentration ≤0.1%).
Meta-analysis of dose-response curves to identify outliers.
Longitudinal studies (e.g., three-wave panel designs) and CATS theory (Cognitive Activation Theory of Stress) help contextualize time-dependent variability .
Q. What strategies enable the formation of cocrystals with this compound to modulate physicochemical properties?
- Methodological Answer : Screen coformers (e.g., carboxylic acids, amides) via solvent-drop grinding or slurry crystallization. Use Hirshfeld surface analysis (CrystalExplorer) to predict hydrogen-bonding (e.g., N–H⋯O/N–H⋯S) and π-π interactions. For example, cocrystals with succinic acid improve solubility by ~4-fold compared to the pure compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
